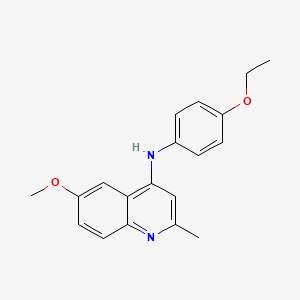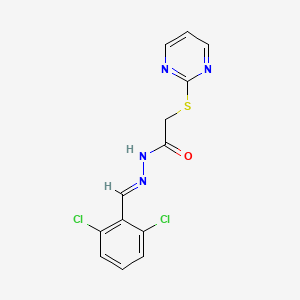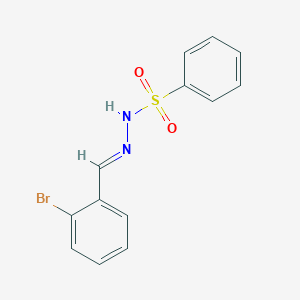![molecular formula C19H28N2O7 B5557820 diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest involves several steps, including conformational reorganization under different conditions such as solvent polarity change, protonation, or complexation with metal ions like LaCl3. These compounds can integrate into liposomal membranes, serving as molecular switches for stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Molecular Structure Analysis
Molecular structure analysis has been carried out through X-ray crystallography and NMR techniques, confirming the complex structures of related compounds. For instance, the synthesis of 3,9-bis(4-(trifluoromethyl)phenyl)-3,9-diazatetraasterane demonstrated the application of NMR and XRD in elucidating molecular symmetry and the steric effects influencing NMR spectra (Tan & Wang, 2020).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including aminomethylation, which leads to the synthesis of new diazabicyclo[3.3.1]nonane derivatives. These reactions are influenced by the structure of starting materials and reaction conditions, showcasing the compound's reactivity and functional versatility (Dotsenko et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and phase transitions have been studied, revealing the compound's behavior under different conditions. For example, the temperature-induced reversible structural phase transition of related compounds indicates the sensitivity of such molecules to thermal changes, which could impact their practical applications (Chen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, highlight the compound's potential for further chemical modifications and applications in designing stimulus-responsive systems. The stimulus-sensitive liposomal delivery system based on new diazabicyclo[3.3.1]nonane derivatives illustrates the practical implications of understanding these chemical properties (Veremeeva et al., 2021).
Applications De Recherche Scientifique
Lipid Bilayer Modifiers
Research indicates that derivatives of diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate) can undergo conformational reorganization influenced by solvent polarity, pH changes, or complexation with certain ions. These compounds have the ability to embed into liposomal membranes, serving as molecular switches for developing stimulus-sensitive liposomal containers, highlighting their significance in the creation of advanced drug delivery systems (Veremeeva et al., 2019).
Chemical Synthesis and Reactions
This compound has been utilized in the synthesis of unnatural amino acids incorporating the 3,7-diazabicyclo[3.3.1]nonane unit. The reaction with diethyl 3-oxoglutarate under Mannich reaction conditions demonstrates its utility in constructing complex molecules with potential applications in pharmaceuticals and material sciences (Latypova et al., 2008).
Polymerization Catalysts
Research has also explored the use of related diether compounds as internal donors in catalyst systems for propylene polymerization. These studies provide insights into the role of electron donors in Ziegler-Natta catalysts and contribute to the development of polypropylene materials with specific microstructures (Morini et al., 1996).
Stimulus-sensitive Delivery Systems
Further investigations have revealed that 3,7-diazabicyclo[3.3.1]nonane derivatives can act as molecular switches in liposomal delivery systems, enabling the fast release of water-soluble compounds in response to external stimuli such as pH changes. This property makes them promising candidates for the development of targeted therapy applications (Veremeeva et al., 2021).
Propriétés
IUPAC Name |
ethyl 3-[7-(3-ethoxy-3-oxopropanoyl)-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7/c1-5-27-15(24)7-13(22)20-9-18(3)11-21(12-19(4,10-20)17(18)26)14(23)8-16(25)28-6-2/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMXWNLGZXIUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CC2(CN(CC(C1)(C2=O)C)C(=O)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[7-(2-Ethoxycarbonyl-acetyl)-1,5-dimethyl-9-oxo-3,7-diaza-bicyclo[3.3.1]non-3-yl]-3-oxo-propionic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)


![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)
![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)